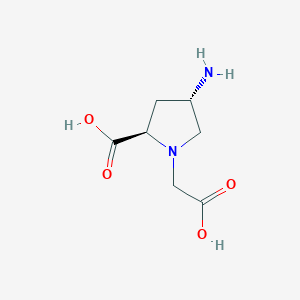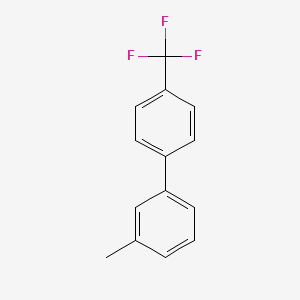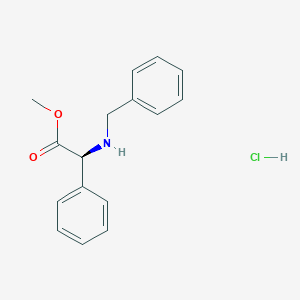
2-(Azetidin-3-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)butan-1-ol is a chemical compound that features a four-membered azetidine ring attached to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)butan-1-ol typically involves the formation of the azetidine ring followed by the attachment of the butanol chain. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, but can include ethers, esters, or amines.
科学的研究の応用
2-(Azetidin-3-yl)butan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-(Azetidin-3-yl)butan-1-ol involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable and less reactive.
Uniqueness
2-(Azetidin-3-yl)butan-1-ol is unique due to its four-membered azetidine ring, which provides a balance between reactivity and stability. This makes it a versatile building block for various chemical and biological applications .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2-(azetidin-3-yl)butan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6(5-9)7-3-8-4-7/h6-9H,2-5H2,1H3 |
InChIキー |
AGUDMEDGFAROHM-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


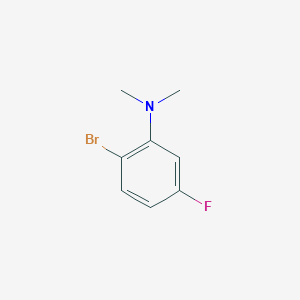
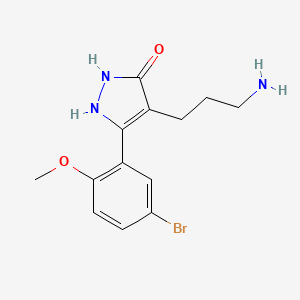
![(R)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B15205835.png)
![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
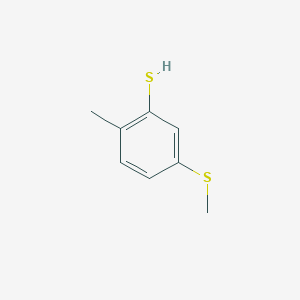


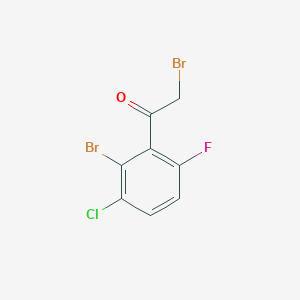
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
